

(R)-2-Bromoocetane chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Bromoocetane

Cat. No.: B1611525

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **(R)-2-Bromoocetane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromoocetane is a chiral secondary alkyl halide with significant applications in organic synthesis. Its stereospecific nature makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and materials science industries. This document provides a comprehensive overview of the chemical and physical properties of **(R)-2-Bromoocetane**, its reactivity, relevant experimental protocols, and spectroscopic data.

Chemical and Physical Properties

(R)-2-Bromoocetane is a colorless to light yellow liquid. It is a chiral molecule, and its properties are often compared to its enantiomer, (S)-2-Bromoocetane, and the racemic mixture, (\pm)-2-Bromoocetane. The compound is stable under standard conditions but may be sensitive to light and is incompatible with strong oxidizing agents. It is soluble in common organic solvents but has limited solubility in water.

Data Summary

The following table summarizes the key physical and chemical properties of 2-Bromoocetane. Data for the specific (R)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ Br	,
Molecular Weight	193.12 g/mol	,
CAS Number	5978-55-2 for (R)-2-Bromoocetane; 557-35-7 for racemate	
Appearance	Colorless to light yellow, clear liquid	,
Density	1.105 g/cm ³ at 25 °C	,
Boiling Point	105-108 °C at 60 Torr; ~191 °C at 760 mmHg	"
Refractive Index	1.450	
Optical Rotation	[α] ²⁵ /D -34.2° (neat) for (R)-enantiomer (literature value)	
Flash Point	65 °C	
LogP	3.74 - 4.68	,
SMILES	CCCCC--INVALID-LINK--Br (for R-enantiomer)	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **(R)-2-Bromoocetane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-bromoocetane are characterized by signals corresponding to the different proton and carbon environments in the molecule. The following data is for the racemic mixture, but is representative for the (R)-enantiomer.

¹H NMR (CDCl₃, 90 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.11	Sextet	1H	H-2 (CH-Br)
1.70	Multiplet	2H	H-3 (CH ₂)
1.70	Doublet	3H	H-1 (CH ₃)
1.53 - 1.11	Multiplet	8H	H-4, H-5, H-6, H-7 (CH ₂)

| 0.89 | Triplet | 3H | H-8 (CH₃) |

¹³C NMR (CDCl₃)

Chemical Shift (δ , ppm)	Assignment
55.5	C-2
38.5	C-3
31.5	C-6
28.8	C-5
26.5	C-4
25.8	C-1
22.5	C-7

| 14.0 | C-8 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromooctane displays characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm ⁻¹)	Bond Vibration	Description
2950-2850	C-H stretch	Alkyl C-H bonds
1465	C-H bend	Methylene scissoring
1375	C-H bend	Methyl umbrella mode
650-550	C-Br stretch	Carbon-bromine bond

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-bromooctane shows a characteristic fragmentation pattern. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, fragments containing a bromine atom appear as a pair of peaks (M and M+2) of almost equal intensity.

m/z Ratio	Ion Fragment	Notes
192/194	[C ₈ H ₁₇ Br] ⁺	Molecular ion peak (M ⁺ , M+2), low abundance
113	[C ₈ H ₁₇] ⁺	Loss of Br radical
57	[C ₄ H ₉] ⁺	Base peak, likely a secondary butyl cation
43	[C ₃ H ₇] ⁺	Isopropyl cation

Chemical Reactivity and Synthesis

The primary reactivity of **(R)-2-Bromooctane** is governed by the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions, particularly S_n2 reactions.

Nucleophilic Substitution (S_n2) Reactions

(R)-2-Bromooctane readily undergoes S_n2 reactions with a variety of strong nucleophiles. A key feature of the S_n2 mechanism is the inversion of stereochemistry at the chiral center. For example, reaction with a cyanide nucleophile yields (S)-2-cyanoctane. Similarly, reaction with

aqueous potassium hydroxide produces (S)-2-octanol, and reaction with hydrosulfide ion (HS^-) gives (S)-2-octanethiol.

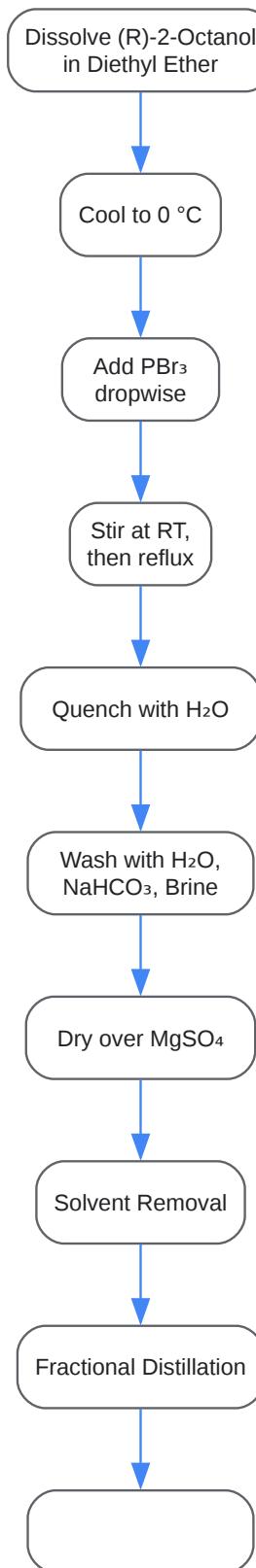
The diagram below illustrates the backside attack of a nucleophile (Nu^-) on **(R)-2-Bromoocane**, leading to the formation of a pentavalent transition state and ultimately the inverted product.

Caption: $\text{S}_{\text{n}}2$ reaction mechanism of **(R)-2-Bromoocane**.

Experimental Protocols

Synthesis of **(R)-2-Bromoocane** from **(R)-2-Octanol**

This protocol describes the conversion of (R)-2-octanol to **(R)-2-bromoocane** using phosphorus tribromide (PBr_3), a common method for synthesizing alkyl bromides from alcohols with inversion of configuration.


Materials:

- (R)-2-Octanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Pyridine (optional, to neutralize HBr byproduct)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-2-octanol (e.g., 0.1 mol) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0 °C.
- Reagent Addition: Slowly add phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) dropwise from the dropping funnel to the stirred solution over 30-45 minutes. Maintain the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.
- Workup: Cool the reaction mixture back to 0 °C and slowly add water to quench the excess PBr_3 . Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, 5% NaHCO_3 solution, and finally with brine.
- Drying: Dry the ethereal solution over anhydrous MgSO_4 , filter, and remove the solvent using a rotary evaporator.
- Purification: Purify the crude **(R)-2-bromo-octane** by fractional distillation under reduced pressure. Collect the fraction boiling at 105-108 °C at 60 Torr.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(R)-2-Bromooctane**.

Purification by Fractional Distillation

Fractional distillation is essential to separate the desired product from unreacted starting material, byproducts, and any remaining solvent.

Procedure:

- Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.
- Distillation: Place the crude 2-bromoocetane in the distillation flask with a few boiling chips. Heat the flask gently.
- Fraction Collection: Discard any initial low-boiling forerun. Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of 2-bromoocetane (e.g., 105-108 °C at 60 Torr).
- Completion: Stop the distillation when the temperature either drops or rises significantly, indicating that the desired product has been collected.

Purification Logic

[Click to download full resolution via product page](#)

Caption: Logical workflow for the purification of **(R)-2-Bromooctane**.

Safety Information

(R)-2-Bromoocetane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and causes skin and serious eye irritation.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
- Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.
- First Aid:
 - Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
- Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discharge into sewer systems.
- To cite this document: BenchChem. [(R)-2-Bromoocetane chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611525#r-2-bromoocetane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com